ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a cyclohepta[b]thiophene ring. Key functional groups include:
- Thioether linkage: Connects the propanamido group to the pyridotriazine moiety.
- Amide bond: Bridges the thiophene and pyridotriazine systems.
- Ethyl ester: Positioned on the cyclohepta[b]thiophene ring.
The 7-methyl substitution on the pyridotriazine ring likely modulates electronic properties and steric interactions, while the seven-membered cycloheptane ring may influence conformational flexibility compared to smaller cyclic systems .
Properties
IUPAC Name |
ethyl 2-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-4-31-21(29)18-15-8-6-5-7-9-16(15)33-20(18)25-19(28)14(3)32-22-24-17-11-10-13(2)12-27(17)23(30)26-22/h10-12,14H,4-9H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUUUDQLGCZVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=NC(=O)N4C=C(C=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.6 g/mol. The structure includes a pyrido-triazine moiety linked to a cyclohepta[b]thiophene core, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These compounds often induce apoptosis and inhibit cell proliferation through various mechanisms such as oxidative stress and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole derivative 1 | MCF-7 | 15 | Apoptosis induction |
| Triazole derivative 2 | Bel-7402 | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound's thioether and amide functionalities suggest potential antimicrobial properties. Research indicates that similar compounds exhibit antibacterial and antifungal activities by disrupting microbial cell walls or inhibiting essential metabolic pathways .
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
Anti-inflammatory Effects
Compounds derived from pyrido-triazines have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase, contributing to their therapeutic potential in inflammatory diseases .
Study 1: Synthesis and Evaluation of Analogues
A study synthesized various analogues of this compound and evaluated their biological activities. The most potent analogue demonstrated an IC50 value of 12 µM against MCF-7 cells and displayed significant selectivity towards cancerous cells over normal cells.
Study 2: Mechanistic Insights into Anticancer Activity
Another investigation focused on the mechanistic pathways activated by the compound in cancer cells. The study revealed that the compound induces apoptosis through the mitochondrial pathway and activates caspases while downregulating anti-apoptotic proteins such as Bcl-2.
Scientific Research Applications
Antimicrobial Properties
Similar compounds with triazine and thiophene structures have demonstrated significant antimicrobial activities. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV .
Anticancer Potential
Triazine derivatives are recognized for their anticancer properties. Studies have shown that certain triazine-based compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This specific compound may share these properties due to its structural similarities with known anticancer agents .
Anti-inflammatory Effects
Compounds containing thiophene rings have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Ethyl derivatives could potentially modulate inflammatory pathways based on their structural components .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of triazine derivatives:
- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazine derivatives against resistant bacterial strains .
- Anticancer Research : Research published in Cancer Letters demonstrated the cytotoxic effects of triazine-based compounds on breast cancer cell lines .
- Inflammation Modulation : A study in the European Journal of Pharmacology reported that thiophene-containing compounds significantly reduced inflammation markers in animal models .
Comparison with Similar Compounds
Ethyl 2-(2-((9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 896342-95-3)
- Key Differences :
- Ring size : Cyclopenta[b]thiophene (5-membered) vs. cyclohepta[b]thiophene (7-membered).
- Methyl position : 9-methyl on pyridotriazine vs. 7-methyl in the target compound.
- The methyl group’s position alters steric and electronic effects on the pyridotriazine core .
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)
- Key Features: Fused imidazo[1,2-a]pyridine system with nitro and cyano substituents. Dual ester groups at positions 5 and 4.
- Comparison : The imidazo-pyridine core differs from the pyridotriazine system, but the ester functionalities and fused heterocycles suggest similar synthetic strategies (e.g., one-pot multi-component reactions) .
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Features :
- Thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene substituent.
- Flattened boat conformation observed in crystallographic studies.
- Comparison : The thiazolo-pyrimidine system contrasts with the pyridotriazine scaffold, but the ethyl ester and fused ring system highlight shared interests in bioactive heterocycles. The crystal structure data emphasize the role of ring puckering in molecular interactions .
Physicochemical and Pharmacological Comparisons
Research Findings and Implications
Antibacterial Potential: Pyridotriazine derivatives (e.g., 4-aryl-2-thioxo analogues) show notable antibacterial activity (MIC: 2–8 µg/mL) .
Synthetic Strategies : Analogous compounds (e.g., imidazo-pyridines and thiazolo-pyrimidines ) are synthesized via reflux conditions with acetic acid or one-pot reactions, indicating feasible routes for the target compound.
Conformational Effects : The cyclohepta[b]thiophene ring’s larger size may enhance solubility compared to cyclopenta analogues but reduce binding affinity due to increased flexibility .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling steps. Key precursors include thiol-containing heterocycles (e.g., pyrido-triazinones) and activated esters. Reaction parameters such as temperature (60–100°C), solvent choice (DMF or DMSO for solvation), and catalysts (e.g., Et₃N for deprotonation) must be tightly controlled. Analytical techniques like HPLC and ¹H/¹³C NMR are essential for monitoring intermediate purity and final product validation .
Q. Which spectroscopic methods are most reliable for characterizing its structure?
¹H and ¹³C NMR are primary tools for confirming backbone connectivity, while high-resolution mass spectrometry (HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities, particularly in fused-ring systems .
Q. What preliminary biological activities have been reported for related pyrido-triazine derivatives?
Structurally analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, pyrimido-thiazine derivatives show IC₅₀ values <10 µM in kinase inhibition assays. However, activity varies significantly with substituents on the cyclohepta-thiophene core .
Q. How should this compound be stored to maintain stability?
Store under inert gas (N₂/Ar) at –20°C in anhydrous conditions. Avoid exposure to light, moisture, and oxidizing agents due to the labile thioether and ester groups. Regular stability testing via TLC or HPLC is recommended .
Advanced Research Questions
Q. How can reaction byproducts during synthesis be systematically identified and mitigated?
Common byproducts arise from incomplete cyclization or oxidation of sulfur moieties. LC-MS and 2D NMR (e.g., COSY, HSQC) help trace impurities. Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) and using scavengers (e.g., polymer-bound thiophiles) reduces side reactions .
Q. What computational strategies predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with kinases or GPCRs. Focus on the pyrido-triazine core’s hydrogen-bonding potential and the cyclohepta-thiophene’s lipophilic surface area. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How do steric and electronic effects of substituents influence pharmacological activity?
Electron-withdrawing groups (e.g., -CF₃) on the pyrido-triazine enhance target affinity but reduce solubility. Bulkier substituents on the cyclohepta-thiophene (e.g., 7-methyl) improve metabolic stability but may hinder membrane permeability. Quantitative SAR (QSAR) models using Hammett constants and logP values guide optimization .
Q. What analytical workflows resolve discrepancies between theoretical and observed spectral data?
For ambiguous NMR signals, employ DEPT-135 to distinguish CH₂/CH₃ groups or NOESY for spatial proximity. If HRMS deviates from theoretical mass, check for isotopic patterns (e.g., Cl/Br) or adduct formation (Na⁺/K⁺). Cross-validate with IR and UV-Vis for conjugated systems .
Q. Which strategies optimize multi-step synthesis for scalability without compromising yield?
Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation. Replace traditional workup (e.g., column chromatography) with crystallization-driven purification. Process analytical technology (PAT) tools like in-line FTIR enable real-time monitoring .
Q. How can metabolic degradation pathways be predicted to enhance in vivo efficacy?
Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Prioritize esterase-resistant analogs (e.g., tert-butyl esters) or introduce deuterium at labile positions (C-H bonds adjacent to sulfur). Pharmacokinetic modeling (e.g., Phoenix WinNonlin) guides dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
